molecular formula C12H16BrN B13947143 1-Benzyl-3-(2-bromoethyl)azetidine

1-Benzyl-3-(2-bromoethyl)azetidine

Cat. No.: B13947143
M. Wt: 254.17 g/mol
InChI Key: GQPNWZOZUFOOAB-UHFFFAOYSA-N
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Description

1-Benzyl-3-(2-bromoethyl)azetidine is a synthetically valuable, functionalized four-membered heterocyclic amine. Azetidine rings are increasingly important in medicinal chemistry as they can improve key physicochemical properties of drug candidates, such as metabolic stability and bioavailability, compared to their five- and six-membered ring counterparts . This compound features a reactive 2-bromoethyl side chain, which serves as a versatile handle for further synthetic elaboration. This alkyl halide moiety can undergo various nucleophilic substitution reactions or be used in metal-catalyzed cross-couplings, allowing researchers to diversify the structure and create more complex molecules . The 1-benzyl group is a common protecting group for the azetidine nitrogen, which can be strategically removed to access secondary amines or other N-functionalized derivatives. As a densely functionalized scaffold, 1-Benzyl-3-(2-bromoethyl)azetidine is an ideal intermediate for Diversity-Oriented Synthesis (DOS), enabling the construction of compound libraries for screening in drug discovery programs, particularly those targeting the central nervous system where azetidines show significant promise . This product is intended for research applications and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H16BrN

Molecular Weight

254.17 g/mol

IUPAC Name

1-benzyl-3-(2-bromoethyl)azetidine

InChI

InChI=1S/C12H16BrN/c13-7-6-12-9-14(10-12)8-11-4-2-1-3-5-11/h1-5,12H,6-10H2

InChI Key

GQPNWZOZUFOOAB-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1CC2=CC=CC=C2)CCBr

Origin of Product

United States

Preparation Methods

Multi-step Synthesis via Benzylamine and Brominated Precursors

A patent (EP0165636A1) describes a multi-step process involving:

  • Preparation of bromomethyl-hydroxymethyl oxetane intermediates from 2,2-bis(bromomethyl)-1,3-propanediol.
  • Conversion of these oxetanes to azetidine derivatives via treatment with aqueous ammonia under autoclave conditions.
  • Subsequent reaction with benzylamine to introduce the benzyl substituent at the nitrogen.
  • Purification steps including ion-exchange resin treatment and recrystallization to obtain pure 1-benzyl-3-(2-bromoethyl)azetidine derivatives.

  • Key Steps and Yields:

Step Reagents/Conditions Product Yield (%) Notes
Bromomethyl-hydroxymethyl oxetane 2,2-Bis(bromomethyl)-1,3-propanediol, NaOH, ethanol reflux Oxetane intermediate 66.4 Distilled as clear oil
Oxetane to azetidine 25% aqueous ammonia, autoclave 80°C 3,3-Bis(hydroxymethyl)azetidine 90 Purified by ion exchange resin
Benzylation Benzylamine, dimethylsulfoxide, 135°C 1-Benzyl azetidine derivative 54 Recrystallization improves purity

This approach is robust for generating benzyl-substituted azetidines with brominated side chains, albeit requiring multiple purification steps.

N-Alkylation and Functional Group Manipulation

Other synthetic strategies involve:

  • N-alkylation of azetidine nitrogen with benzyl halides.
  • Introduction of 2-bromoethyl groups via nucleophilic substitution on azetidine derivatives bearing suitable leaving groups.
  • Use of protecting groups such as carbamates (e.g., benzyl carbamate) to facilitate selective functionalization.

For example, benzyl 3-(2-bromoethyl)azetidine-1-carboxylate can be synthesized by forming the azetidine ring first, followed by selective bromination or substitution at the 3-position, and benzylation at the nitrogen.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range (%) Scalability
Cyclization with (2-bromoethyl)sulfonium triflate Mild conditions, broad substrate scope, good yields Requires specialized sulfonium salt reagent 70-90 Good for lab scale
Multi-step bromomethyl oxetane route Access to pure crystalline products, well-documented Multi-step, requires autoclave and ion-exchange purification 50-90 Moderate
N-alkylation and substitution Flexible, uses common reagents May require protection/deprotection steps Variable High potential
Advanced enantioselective methods High stereocontrol, access to chiral azetidines More complex, requires chiral catalysts Moderate to high Research scale

Summary Table of Key Preparation Parameters

Parameter Details
Starting Materials Amino esters, 2,2-bis(bromomethyl)-1,3-propanediol, benzylamine
Key Reagents (2-bromoethyl)sulfonium triflate, DBU, aqueous ammonia, benzylamine
Reaction Conditions Room temperature to reflux (25–135°C), autoclave for ammonia treatment
Solvents Dichloromethane, ethanol, dimethyl sulfoxide, aqueous media
Purification Techniques Filtration, ion-exchange resin, recrystallization, chromatography
Typical Yields 50–90% depending on method and step
Safety Considerations Handling of brominated reagents requires caution due to toxicity and irritancy

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Utility : Bromoethyl-substituted azetidines are superior to bromophenyl analogs in alkylation reactions due to faster leaving-group kinetics.
  • Steric Effects : Bulkier substituents (e.g., benzhydryl) reduce reaction rates but enhance binding specificity in drug candidates .
  • Ionic vs. Covalent Behavior : Ionic liquids (e.g., 1-Benzyl-3-methylimidazolium bromide) exhibit unique solvent properties, whereas covalent azetidines are tailored for targeted reactivity .

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